2,5-Bis(trifluoromethyl)aniline

Catalog No.
S668327
CAS No.
328-93-8
M.F
C8H5F6N
M. Wt
229.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(trifluoromethyl)aniline

CAS Number

328-93-8

Product Name

2,5-Bis(trifluoromethyl)aniline

IUPAC Name

2,5-bis(trifluoromethyl)aniline

Molecular Formula

C8H5F6N

Molecular Weight

229.12 g/mol

InChI

InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H,15H2

InChI Key

XWMVIJUAZAEWIE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C(F)(F)F

Synonyms

α,α,α,α’,α’,α’-Hexafluoro-2,5-xylidine; 2,5-Bis(trifluoromethyl)benzenamine; 2,5-Di(trifluoromethyl)aniline;

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C(F)(F)F

Organic Light-Emitting Diodes (OLEDs)

2,5-Bis(trifluoromethyl)aniline has been explored as a host material in organic light-emitting diodes (OLEDs) due to its excellent triplet energy level and hole transporting properties. [, ] The high triplet energy level helps confine excitons within the device, leading to improved efficiency and stability. Additionally, the electron-withdrawing trifluoromethyl groups enhance hole mobility, facilitating charge transport within the OLED.

Pharmaceutical Research

2,5-Bis(trifluoromethyl)aniline serves as a valuable building block for the synthesis of various pharmaceutically relevant molecules. [, ] Its unique combination of aromatic and amine functionalities allows for the introduction of diverse chemical modifications, leading to the development of novel drug candidates with potential applications in various therapeutic areas.

2,5-Bis(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 2 and 5 positions. Its molecular formula is C8H5F6NC_8H_5F_6N and it has a molecular weight of approximately 229.12 g/mol. The compound exists as a colorless to faint yellow liquid with a boiling point of 70-71 °C under reduced pressure (15 mmHg) and a density of 1.467 g/mL at 25 °C . The trifluoromethyl groups contribute significantly to its chemical properties, including increased lipophilicity and altered electronic characteristics, making it a valuable compound in various chemical syntheses and applications.

Typical of aromatic amines, including:

  • Nucleophilic Substitution: The compound can act as a nucleophile in reactions with electrophiles due to the electron-donating nature of the amino group.
  • Reduction: It can be synthesized from its nitro precursor, 2,5-bis(trifluoromethyl)nitrobenzene, through reduction processes using catalysts like Raney Nickel or other reducing agents .
  • Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds, which are useful in pharmaceuticals and agrochemicals.

The synthesis of 2,5-bis(trifluoromethyl)aniline can be achieved through several methods:

  • Reduction of Nitro Precursor: The most common method involves the reduction of 2,5-bis(trifluoromethyl)nitrobenzene using hydrogen gas in the presence of a catalyst such as Raney Nickel. This process typically yields high purity and good yields (around 73%) .
  • Direct Amination: Another approach involves direct amination of appropriate trifluoromethyl-substituted benzene derivatives using ammonia or amines under specific conditions.
  • Nucleophilic Aromatic Substitution: Starting from suitable halogenated precursors, nucleophilic substitution reactions can yield the desired aniline derivative .

2,5-Bis(trifluoromethyl)aniline serves various roles in different fields:

  • Chemical Synthesis: It is used as a building block in organic synthesis for creating complex molecules.
  • Pharmaceuticals: Due to its unique electronic properties, it may serve as an intermediate in the synthesis of pharmaceutical compounds.
  • Agrochemicals: Its derivatives are explored for use in agricultural chemicals due to their potential efficacy and stability .

Several compounds share structural similarities with 2,5-bis(trifluoromethyl)aniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,5-Bis(trifluoromethyl)anilineC8H5F6NC_8H_5F_6NSimilar trifluoromethyl substitution pattern
4-Bis(trifluoromethyl)anilineC8H4F6NC_8H_4F_6NDifferent substitution position
N,N-Diethyl-3,5-bis(trifluoromethyl)anilineC12H14F6NC_{12}H_{14}F_6NContains ethyl groups enhancing solubility

Uniqueness

2,5-Bis(trifluoromethyl)aniline's unique arrangement of trifluoromethyl groups at the 2 and 5 positions allows for distinct electronic properties that influence its reactivity and potential applications compared to other similar compounds. This unique substitution pattern contributes to its utility in specialized chemical syntheses and potential biological activities.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (78.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,5-Bis(trifluoromethyl)aniline

Dates

Last modified: 08-15-2023

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